10-Chloro-9-anthraldehyde
Overview
Description
10-Chloro-9-anthraldehyde is an organic compound with the molecular formula C15H9ClO. It is a derivative of anthracene, characterized by the presence of a chlorine atom at the 10th position and an aldehyde group at the 9th position. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
It is known to engage in reactions with various compounds, leading to the creation of novel compounds .
Mode of Action
The exact mode of action of 10-Chloro-9-anthraldehyde remains unclear. It is known to participate in the preparation of several compounds such as trans-1-(10-methyl-9-anthryl)-2-(4-pyridyl)-ethene, 1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene, 1-(10-methyl-9-anthryl)-2-(4-(N-methyl)-pyridinium)ethene iodide, and 1-(10-chloro-9-anthryl)-2-(4-(N-methyl)pyridinium)ethene iodide .
Result of Action
Its use in the synthesis of various compounds indicates its potential to influence molecular structures and cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound . Furthermore, it is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
In the field of biochemistry, 10-Chloro-9-anthraldehyde contributes to the synthesis of enzymes and other biomolecules . It is known to engage in reactions with diverse compounds, resulting in the creation of novel compounds that can be employed across various applications .
Cellular Effects
The precise cellular effects of this compound remain unclear due to limited available data. It is known to contribute to the synthesis of enzymes and other biomolecules, suggesting it may influence cellular processes .
Molecular Mechanism
The precise mechanism of action for this compound remains unclear . It is known to engage in reactions with diverse compounds, suggesting it may exert its effects at the molecular level through these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Chloro-9-anthraldehyde can be synthesized through several methods. One common approach involves the chlorination of 9-anthraldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity. The product is then purified through crystallization from solvents like ethanol, acetic acid, or toluene .
Chemical Reactions Analysis
Types of Reactions: 10-Chloro-9-anthraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 10-Chloro-9-anthracenecarboxylic acid.
Reduction: 10-Chloro-9-anthracenol.
Substitution: 10-Methoxy-9-anthraldehyde.
Scientific Research Applications
10-Chloro-9-anthraldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a fluorescent probe in biological studies due to its ability to emit light upon excitation.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer properties.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Comparison with Similar Compounds
9-Anthraldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
10-Methoxy-9-anthraldehyde: Contains a methoxy group instead of a chlorine atom, affecting its electronic properties and reactivity.
10-Bromo-9-anthraldehyde: Similar to 10-Chloro-9-anthraldehyde but with a bromine atom, leading to different reactivity and applications
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
10-chloroanthracene-9-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYBXXMECBHHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049202 | |
Record name | 10-Chloro-9-anthraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 10-Chloroanthracene-9-carbaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10025 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10527-16-9 | |
Record name | 10-Chloro-9-anthracenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10527-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Chloro-9-anthraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Chloro-9-anthraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-chloroanthracene-9-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-CHLORO-9-ANTHRALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RQ1N54G12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.